molecular formula C34H23BrN2 B13089317 2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine

2-(3-Bromophenyl)-2',6,6'-triphenyl-4,4'-bipyridine

Cat. No.: B13089317
M. Wt: 539.5 g/mol
InChI Key: UEPVGUPTAGLPES-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group and three phenyl groups attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amines .

Scientific Research Applications

2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties, making them useful in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-2’,6,6’-triphenyl-4,4’-bipyridine is unique due to its bipyridine core, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic interactions, such as in organic semiconductors and coordination chemistry .

Properties

Molecular Formula

C34H23BrN2

Molecular Weight

539.5 g/mol

IUPAC Name

2-(3-bromophenyl)-4-(2,6-diphenylpyridin-4-yl)-6-phenylpyridine

InChI

InChI=1S/C34H23BrN2/c35-30-18-10-17-27(19-30)34-23-29(22-33(37-34)26-15-8-3-9-16-26)28-20-31(24-11-4-1-5-12-24)36-32(21-28)25-13-6-2-7-14-25/h1-23H

InChI Key

UEPVGUPTAGLPES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=NC(=C4)C5=CC(=CC=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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